molecular formula C21H19N3O3S B11504126 N-(1,2-dihydroacenaphthylen-5-yl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(1,2-dihydroacenaphthylen-5-yl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11504126
M. Wt: 393.5 g/mol
InChI Key: HYBJFFLKZTYWFB-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:

      N-(1,2-dihydroacenaphthylen-5-yl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: .

  • Structure: It consists of a benzimidazole core (a bicyclic heterocycle) with a sulfonamide group and a fused acenaphthylene ring.

    Purpose: Researchers have explored its potential in various fields due to its unique structure and properties.

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Studying its interactions with biological macromolecules (enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets: It likely interacts with specific proteins or enzymes due to its sulfonamide and benzimidazole moieties.

      Pathways: Further research is needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

      Unique Features: Its fused acenaphthylene ring and sulfonamide group distinguish it.

      Similar Compounds:

    Remember that this compound’s potential lies in its unique structure, and further research will unveil its full capabilities

    Properties

    Molecular Formula

    C21H19N3O3S

    Molecular Weight

    393.5 g/mol

    IUPAC Name

    N-(1,2-dihydroacenaphthylen-5-yl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

    InChI

    InChI=1S/C21H19N3O3S/c1-23-18-11-9-15(12-19(18)24(2)21(23)25)28(26,27)22-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12,22H,6-7H2,1-2H3

    InChI Key

    HYBJFFLKZTYWFB-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C4CCC5=C4C3=CC=C5)N(C1=O)C

    Origin of Product

    United States

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